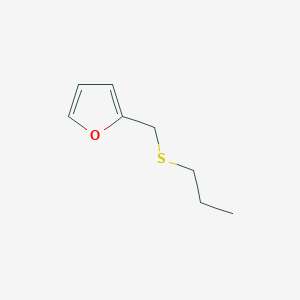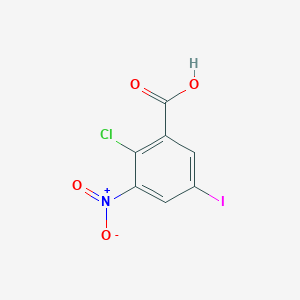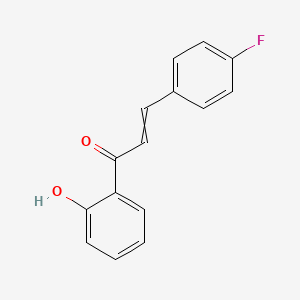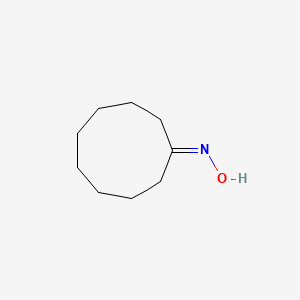
2-Propylsulfanylmethyl-furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylsulfanylmethyl-furan is an organic compound with the molecular formula C₈H₁₂OS. It is a member of the furan family, which are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a propylsulfanyl group attached to the furan ring. The presence of sulfur in its structure imparts distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylsulfanylmethyl-furan typically involves the reaction of furan with a propylsulfanyl group. One common method is the palladium-catalyzed cross-coupling reaction, where furan is reacted with a propylsulfanyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of recyclable catalysts and green solvents is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Propylsulfanylmethyl-furan undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as bromine or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Brominated or acylated furans.
Aplicaciones Científicas De Investigación
2-Propylsulfanylmethyl-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as resins and polymers.
Mecanismo De Acción
The mechanism of action of 2-Propylsulfanylmethyl-furan involves its interaction with various molecular targets. The sulfur atom in the propylsulfanyl group can form strong interactions with metal ions and enzymes, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
2-Propylsulfanylmethyl-furan can be compared with other furan derivatives, such as:
2-Methylfuran: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
2,5-Dimethylfuran: Has two methyl groups instead of a propylsulfanyl group, leading to different applications and reactivity.
Furfural: Contains an aldehyde group, making it more reactive in certain chemical reactions.
The presence of the propylsulfanyl group in this compound imparts unique properties, such as increased lipophilicity and the ability to form strong interactions with metal ions, distinguishing it from other furan derivatives.
Propiedades
Número CAS |
1883-77-8 |
|---|---|
Fórmula molecular |
C8H12OS |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
2-(propylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H12OS/c1-2-6-10-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3 |
Clave InChI |
WHMYNJRKOCMTCL-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)

![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)





![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

